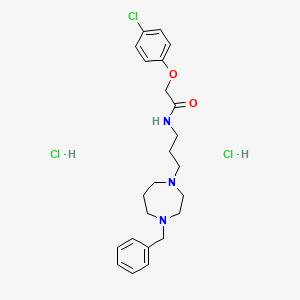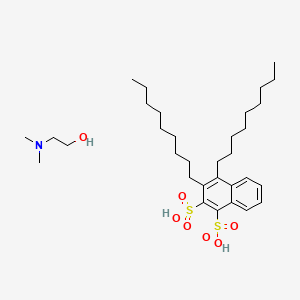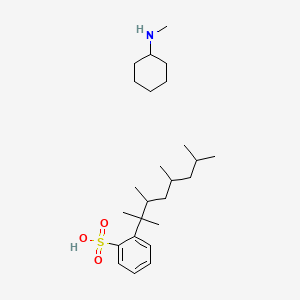
1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a benzimidazole moiety, and an ethyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-benzimidazole with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole moiety, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride stands out due to its unique combination of a piperazine ring and a benzimidazole moiety. Similar compounds include:
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-2-yl)-, ethyl ester
These compounds share structural similarities but differ in their specific chemical properties and applications.
Properties
CAS No. |
84806-95-1 |
|---|---|
Molecular Formula |
C15H21ClN4O2 |
Molecular Weight |
324.80 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-1H-benzimidazol-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-3-21-15(20)19-9-7-18(8-10-19)13-6-4-5-12-14(13)17-11(2)16-12;/h4-6H,3,7-10H2,1-2H3,(H,16,17);1H |
InChI Key |
JWEKXDRSFBQEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=C(N3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


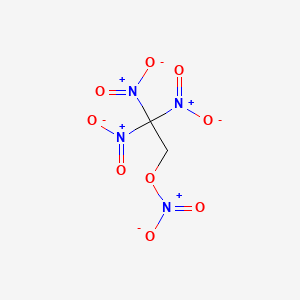

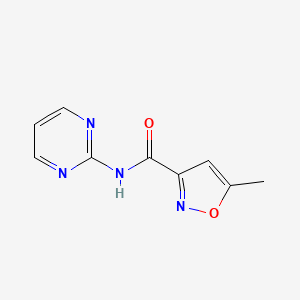
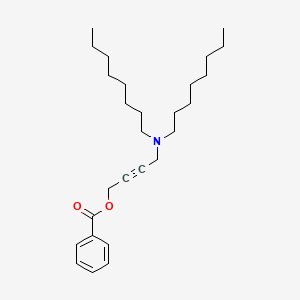



![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
